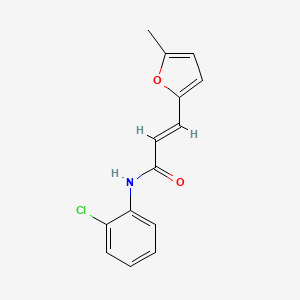
4-(2,4-dimethoxybenzyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dimethoxybenzyl)morpholine, also known as DMBM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of morpholine, a cyclic amine that is commonly used in organic synthesis. DMBM is a white crystalline powder that is soluble in water and organic solvents. In
作用機序
The exact mechanism of action of 4-(2,4-dimethoxybenzyl)morpholine is not fully understood, but it is believed to act through the modulation of certain signaling pathways in the body. In neuroscience, 4-(2,4-dimethoxybenzyl)morpholine has been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. In cancer research, 4-(2,4-dimethoxybenzyl)morpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
4-(2,4-dimethoxybenzyl)morpholine has been shown to exhibit various biochemical and physiological effects in the body. In medicinal chemistry, 4-(2,4-dimethoxybenzyl)morpholine has been shown to exhibit anti-inflammatory and analgesic properties by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In neuroscience, 4-(2,4-dimethoxybenzyl)morpholine has been shown to modulate the activity of certain neurotransmitter receptors, such as the NMDA receptor, which is involved in learning and memory. In cancer research, 4-(2,4-dimethoxybenzyl)morpholine has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.
実験室実験の利点と制限
4-(2,4-dimethoxybenzyl)morpholine has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized and purified. Another advantage is that it has been extensively studied for its potential applications in various scientific fields. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Another limitation is that it has not been extensively studied for its potential side effects, which could limit its potential applications in clinical settings.
将来の方向性
There are several future directions for the study of 4-(2,4-dimethoxybenzyl)morpholine. One direction is to further elucidate its mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Another direction is to study its potential side effects, which could help to determine its safety for use in clinical settings. Additionally, future studies could focus on the development of new synthetic methods for the production of 4-(2,4-dimethoxybenzyl)morpholine, which could improve its efficiency and reduce its cost. Finally, future studies could focus on the development of new derivatives of 4-(2,4-dimethoxybenzyl)morpholine, which could exhibit improved properties for various scientific applications.
合成法
The synthesis of 4-(2,4-dimethoxybenzyl)morpholine involves the reaction of 2,4-dimethoxybenzaldehyde with morpholine in the presence of a catalyst. The reaction proceeds through a nucleophilic addition mechanism, where the amine group of morpholine attacks the carbonyl group of 2,4-dimethoxybenzaldehyde. The resulting product is then purified through recrystallization to obtain pure 4-(2,4-dimethoxybenzyl)morpholine.
科学的研究の応用
4-(2,4-dimethoxybenzyl)morpholine has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 4-(2,4-dimethoxybenzyl)morpholine has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In neuroscience, 4-(2,4-dimethoxybenzyl)morpholine has been shown to modulate the activity of certain neurotransmitter receptors, such as the NMDA receptor, which is involved in learning and memory. This makes 4-(2,4-dimethoxybenzyl)morpholine a potential candidate for the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. In cancer research, 4-(2,4-dimethoxybenzyl)morpholine has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
4-[(2,4-dimethoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-15-12-4-3-11(13(9-12)16-2)10-14-5-7-17-8-6-14/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVQGPCEKHXSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


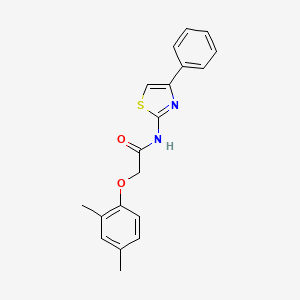
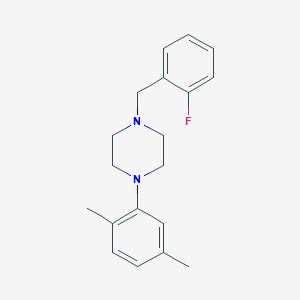
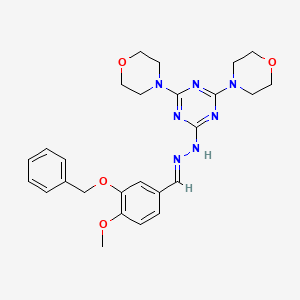

![N-(2-{[2-(cyclohexylmethylene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5871258.png)
![7-(difluoromethyl)-N-(3,4-dimethylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5871265.png)
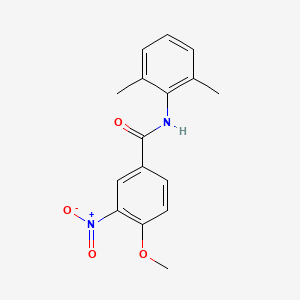
![methyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B5871273.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-isopropylethanediamide](/img/structure/B5871279.png)
![1-(cyclobutylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5871286.png)

![N-{[(4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5871297.png)
